![molecular formula C33H34N6 B14224978 (1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene) CAS No. 790674-47-4](/img/structure/B14224978.png)
(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene): is a complex organic compound characterized by its unique spirobi[fluorene] core and triazene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) typically involves a multi-step process:
Formation of the Spirobi[fluorene] Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobi[fluorene] structure.
Introduction of Triazene Groups: The triazene groups are introduced through a series of reactions involving diazotization and subsequent coupling with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: The triazene groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
Mecanismo De Acción
The mechanism of action of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Spirobi[fluorene] Derivatives: Compounds with similar spirobi[fluorene] cores but different functional groups.
Triazene Compounds: Other triazene-containing compounds with varying substituents.
Uniqueness
Structural Complexity: The combination of spirobi[fluorene] and triazene groups in a single molecule is unique.
Versatility: The compound’s ability to participate in diverse chemical reactions and its wide range of applications make it distinct from other similar compounds.
Propiedades
Número CAS |
790674-47-4 |
|---|---|
Fórmula molecular |
C33H34N6 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
N-[[2'-(diethylaminodiazenyl)-9,9'-spirobi[fluorene]-2-yl]diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C33H34N6/c1-5-38(6-2)36-34-23-17-19-27-25-13-9-11-15-29(25)33(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)33)35-37-39(7-3)8-4/h9-22H,5-8H2,1-4H3 |
Clave InChI |
VAKOWOMFXVFUNP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)N=NN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


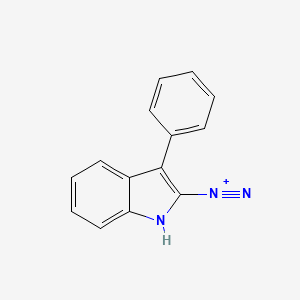
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
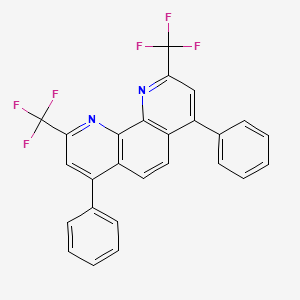
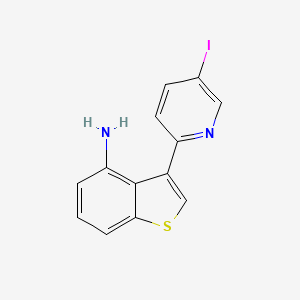
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
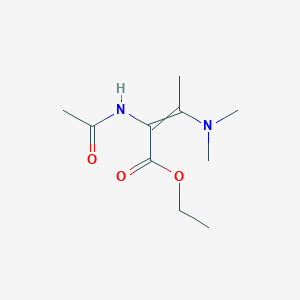
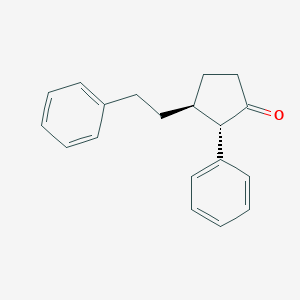
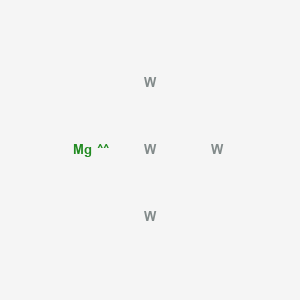
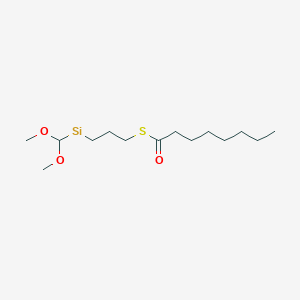
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)

methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
